REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.[CH3:10][O:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:21]=1[O:20][C:19](=[O:22])[C:18]([C:23]([OH:25])=O)=[CH:17]2.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[N:50]1[NH:51][C:52]([C:55]2[CH:56]=[C:57]([NH2:61])[CH:58]=[CH:59][CH:60]=2)=[CH:53][CH:54]=1>CN(C=O)C>[N:50]1[NH:51][C:52]([C:55]2[CH:56]=[C:57]([NH:61][C:23]([C:18]3[C:19](=[O:22])[O:20][C:21]4[C:16]([CH:17]=3)=[CH:15][CH:14]=[CH:13][C:12]=4[O:11][CH3:10])=[O:25])[CH:58]=[CH:59][CH:60]=2)=[CH:53][CH:54]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.011 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.012 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=C2C=C(C(OC12)=O)C(=O)O
|
Name
|
|
Quantity
|
0.024 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.009 g
|
Type
|
reactant
|
Smiles
|
N=1NC(=CC1)C=1C=C(C=CC1)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with constant stirring at room temperature until a clear solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
CUSTOM
|
Details
|
to react overnight when a solid
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
precipitated out of solution
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried under suction, and finally dried overnight in vacuo
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
N=1NC(=CC1)C=1C=C(C=CC1)NC(=O)C=1C(OC2=C(C=CC=C2C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.0014 g | |
YIELD: PERCENTYIELD | 7% | |
YIELD: CALCULATEDPERCENTYIELD | 6.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |